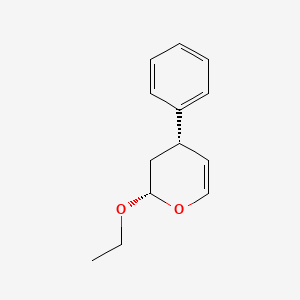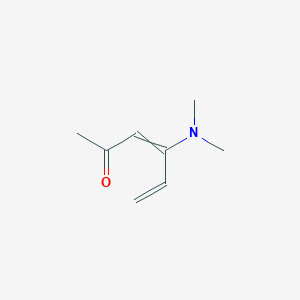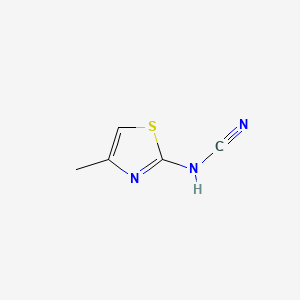
(4-Methyl-1,3-thiazol-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-1,3-thiazol-2-yl)cyanamide is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a cyanamide group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-2-yl)cyanamide typically involves the reaction of 4-methylthiazole with cyanamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-1,3-thiazol-2-yl)cyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
(4-Methyl-1,3-thiazol-2-yl)cyanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of (4-Methyl-1,3-thiazol-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: The parent compound of (4-Methyl-1,3-thiazol-2-yl)cyanamide, known for its aromatic properties and biological activities.
4-Methylthiazole: A closely related compound with similar structural features but lacking the cyanamide group.
Cyanamide: A simple compound containing the cyanamide functional group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the cyanamide group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H5N3S |
|---|---|
Peso molecular |
139.18 g/mol |
Nombre IUPAC |
(4-methyl-1,3-thiazol-2-yl)cyanamide |
InChI |
InChI=1S/C5H5N3S/c1-4-2-9-5(8-4)7-3-6/h2H,1H3,(H,7,8) |
Clave InChI |
LINOGRHPXXFLFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate](/img/structure/B13814458.png)
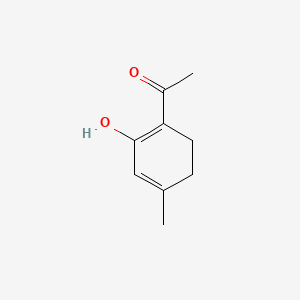
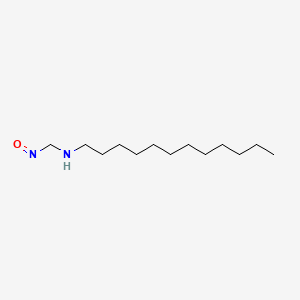
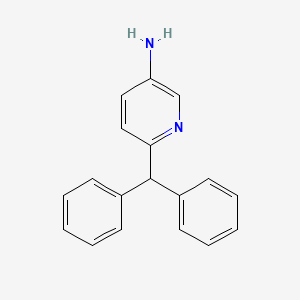
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13814482.png)

![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
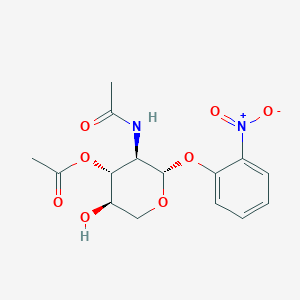
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)
